molecular formula C11H16ClFN2 B1439802 3-Fluoro-4-piperidinoaniline HCl CAS No. 1245569-19-0

3-Fluoro-4-piperidinoaniline HCl

Cat. No. B1439802
M. Wt: 230.71 g/mol
InChI Key: GIPZVFWQPHQVSP-UHFFFAOYSA-N
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Description

3-Fluoro-4-piperidinoaniline HCl, also known as FPAH, is a synthetic organic compound . It has a CAS Number of 1245569-19-0 and a linear formula of C11H16ClFN2 . The molecular weight of this compound is 230.71 .


Molecular Structure Analysis

The InChI code for 3-Fluoro-4-piperidinoaniline HCl is 1S/C11H15FN2.ClH/c12-10-8-9(13)4-5-11(10)14-6-2-1-3-7-14;/h4-5,8H,1-3,6-7,13H2;1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Fluoro-4-piperidinoaniline HCl include a molecular weight of 230.71 . More specific properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

  • Synthesis and Chemistry :

    • García-Vázquez et al. (2021) discussed a method to access analogs of 3-Fluoro-piperidines with rich functionality, allowing chemoselective derivatization with high diastereocontrol (García-Vázquez et al., 2021).
    • Van Niel et al. (1999) developed synthetic strategies incorporating fluorine into 3-fluoro-4-aminopiperidines, enhancing pharmacokinetic profiles and receptor selectivity (Van Niel et al., 1999).
    • Nakatsuka et al. (1981) synthesized a neuroleptic agent using 3-Fluoro-piperidino compounds, highlighting its potential in metabolic studies (Nakatsuka et al., 1981).
  • Fluorination Techniques and Applications :

    • Launay et al. (2010) investigated the Prins reaction using BF3·OEt2, which allowed the synthesis of 4-fluoro-piperidines with good yields, expanding the methodology for generating C–F bonds in heterocycles (Launay et al., 2010).
    • Chehade and Spielmann (2000) synthesized p-Azidotetrafluoroaniline, demonstrating the versatility of fluorinated compounds in chemical synthesis (Chehade & Spielmann, 2000).
  • Biological and Medicinal Chemistry :

    • Testa et al. (2018) synthesized 3-fluoro-4-hydroxyprolines and analyzed their molecular properties, showing their potential in biological and medicinal chemistry (Testa et al., 2018).
    • Kaya et al. (2016) explored the adsorption and corrosion inhibition properties of piperidine derivatives, indicating their potential in industrial applications (Kaya et al., 2016).
  • Chemical Engineering and Material Science :

    • Robl and Davis (1993) compared HF−HCl and HF−BF3 maceration techniques, showing the relevance of fluorinated compounds in material processing (Robl & Davis, 1993).
    • Wagener et al. (2020) described a method for synthesizing (multi)fluorinated piperidines, which are important in pharmaceutical and agrochemical research (Wagener et al., 2020).

Safety And Hazards

The Material Safety Data Sheet (MSDS) for 3-Fluoro-4-piperidinoaniline HCl can be found on the Sigma-Aldrich website . This document provides information on the potential hazards of the compound and how to handle it safely.

properties

IUPAC Name

3-fluoro-4-piperidin-1-ylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2.ClH/c12-10-8-9(13)4-5-11(10)14-6-2-1-3-7-14;/h4-5,8H,1-3,6-7,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIPZVFWQPHQVSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-piperidinoaniline HCl

CAS RN

1185295-16-2
Record name Benzenamine, 3-fluoro-4-(1-piperidinyl)-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185295-16-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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